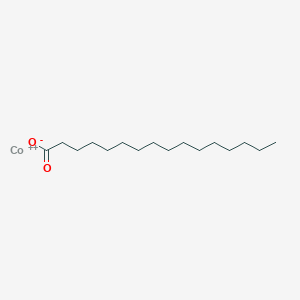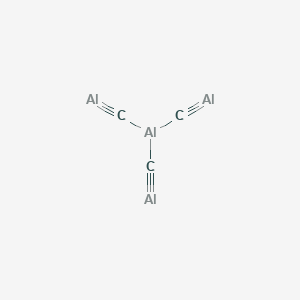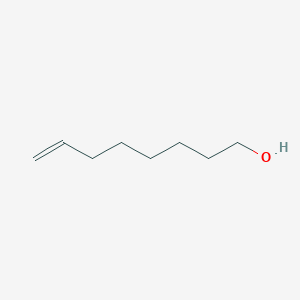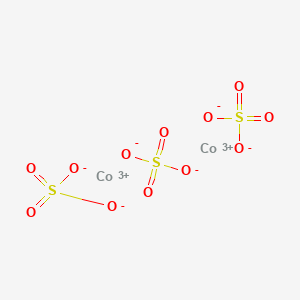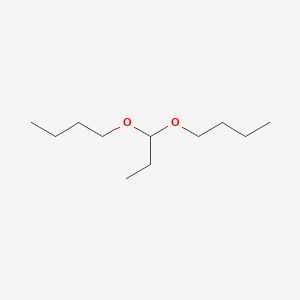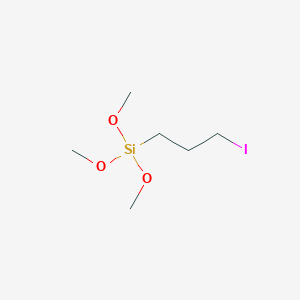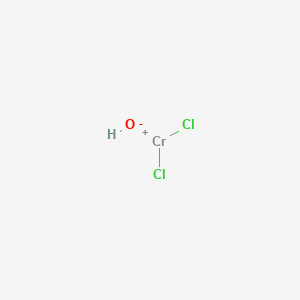
Succinic acid-2,2,3,3-d4
概要
説明
Succinic acid-2,2,3,3-d4 is the deuterium labeled form of Succinic acid . Succinic acid is an intermediate product of the tricarboxylic acid cycle and one of the fermentation products of anaerobic metabolism .
Synthesis Analysis
The biosynthetic pathways of succinic acid have been reported in recent years. The main metabolic engineering strategies aim to improve the production efficiency .Molecular Structure Analysis
The linear formula of Succinic acid-2,2,3,3-d4 is HO2CCD2CD2CO2H . Its molecular weight is 122.11 .Chemical Reactions Analysis
Succinic acid is an essential component of the tricarboxylic acid cycle. It serves as an electron donor in the production of fumaric acid and FADH2 . It is also one of the fermentation products of anaerobic metabolism .Physical And Chemical Properties Analysis
Succinic acid-2,2,3,3-d4 is a solid substance . It has a boiling point of 235 °C and a melting point of 187-190 °C (lit.) .科学的研究の応用
Fermentation Technology Development and Commercialization
Succinic acid is a precursor of many important, large-volume industrial chemicals and consumer products . It was realized that the commercial feasibility of producing the compound by biological processes was possible when Anaerobiospirillum succiniciproducens was discovered, which was capable of producing succinic acid up to about 50 g/L under optimum conditions .
Production of Biodegradable Deicing Compounds and Solvents
Processes for recovery and purification of succinic acid from fermentation broths were simultaneously established along with new applications of succinic acid, such as the production of biodegradable deicing compounds and solvents .
Microbial Production Using Organic Wastes
Succinic acid can be easily produced through bacterial fermentation . The process of microbial fermentation is used to produce bio-succinic acid utilizing agro-industrial waste .
Metabolic Engineering
Different methods under metabolic engineering are being frequently used for bio-based succinic acid production using representative microorganisms, such as Mannheimia succiniciproducens, Pichia kudriavzevii, Saccharomyces cerevisiae, Actinobacillus succiniciproducens, Corynebacterium glutamicum, Basfia succiniciproducens, and Escherichia coli .
Pharmaceutical Applications
Succinic acid has uses in certain drug compounds . It is also used as an antibiotic and curative agent .
Food, Cosmetics, and Chemistry Sectors
Succinic acid has a high commercial value and may be employed in a variety of sectors including food, cosmetics, and chemistry .
Production of Specialty and Fine Chemicals
Succinic acid is used in the production of specialty chemicals and fine chemicals .
Textile Dyeing and Finishing Processes
Succinic acid is used in textile dyeing and finishing processes as a pH regulator and dye fixative .
作用機序
Target of Action
Succinic-d4 acid, also known as Succinic acid-2,2,3,3-d4 or Succinic-2,2,3,3-d4 Acid, primarily targets the Krebs or citric acid cycle in the body . It serves as an electron donor in the production of fumaric acid and FADH2 . It has also been shown to be a good “natural” antibiotic due to its relative acidic or caustic nature .
Mode of Action
Succinic-d4 acid interacts with its targets by participating in the Krebs cycle , a series of chemical reactions used by all aerobic organisms to generate energy . It donates electrons in the production of fumaric acid and FADH2 . Its acidic nature allows it to act as a natural antibiotic, inhibiting the growth of harmful bacteria .
Biochemical Pathways
Succinic-d4 acid is an essential component of the Krebs cycle . It is involved in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water to generate ATP, a form of usable energy . It also plays a role in the glyoxylate pathway and the reductive TCA cycle .
Pharmacokinetics
The pharmacokinetics of Succinic-d4 acid have been studied in mice . After a 10 mg/kg intravenous dose, the clearance, volume of distribution, and terminal half-life of Succinic-d4 acid were found to be 4574.5 mL/h/kg, 520.8 mL/kg, and 0.56 h, respectively . When administered orally at a dose of 100 mg/kg, Succinic-d4 acid was absorbed and distributed quickly, with a bioavailability of 1.5% .
Result of Action
The action of Succinic-d4 acid results in the production of fumaric acid and FADH2 . It also activates the degradation of acetaldehyde, a toxic byproduct of alcohol metabolism, into CO2 and H2O through aerobic metabolism . Additionally, Succinic-d4 acid has been shown to stimulate neural system recovery and bolster the immune system .
Action Environment
The action of Succinic-d4 acid is influenced by environmental factors such as the availability of renewable feedstocks for its production . The shift from fossil-based to microbial Succinic-d4 acid manufacturing is driven by the need to reduce atmospheric CO2 load .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,2,3,3-tetradeuteriobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514628 | |
| Record name | (~2~H_4_)Butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinic acid-2,2,3,3-d4 | |
CAS RN |
14493-42-6 | |
| Record name | (~2~H_4_)Butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinic acid-2,2,3,3-d4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



